Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one structure
955368-90-8 structure
商品名:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
CAS番号:955368-90-8
MF:C9H10N4OS
メガワット:222.266899585724
MDL:MFCD19443206
CID:835833
PubChem ID:67171470

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 化学的及び物理的性質

名前と識別子

    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
    • 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
    • 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
    • 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
    • 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • ARD193818
    • MFCD19443206
    • AKOS016007110
    • DS-17753
    • SCHEMBL1813916
    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
    • DTXSID00736559
    • 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • DA-00207
    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
    • SY116172
    • 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
    • JKBQCALHIQOSTC-UHFFFAOYSA-N
    • 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
    • CS-M1914
    • 955368-90-8
    • 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
    • MDL: MFCD19443206
    • インチ: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
    • InChIKey: JKBQCALHIQOSTC-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(CC=C)NC2C1=CN=C(SC)N=2

計算された属性

  • せいみつぶんしりょう: 222.05753213g/mol
  • どういたいしつりょう: 222.05753213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 83.4Ų

じっけんとくせい

  • PSA: 88.87000
  • LogP: 1.02750

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one セキュリティ情報

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057292-1g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 98%
1g
¥339.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057292-5g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 98%
5g
¥1519.00 2024-04-24
Ambeed
A447363-100mg
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
100mg
$17.0 2025-03-04
eNovation Chemicals LLC
Y1231601-1G
2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
955368-90-8 97%
1g
$100 2024-07-21
eNovation Chemicals LLC
Y1189369-1g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
1g
$155 2023-09-03
eNovation Chemicals LLC
Y1189369-5g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
5g
$195 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057292-250mg
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 98%
250mg
¥148.00 2024-04-24
Ambeed
A447363-1g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
1g
$35.0 2025-03-04
eNovation Chemicals LLC
Y1231601-25G
2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
955368-90-8 97%
25g
$1445 2024-07-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12199-5g
6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one
955368-90-8 95%
5g
$1400 2023-09-07

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Dihydropyrazolone-pyrimidine compound, preparation method and use
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
リファレンス
Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity
Wright, Gabriela; Golubeva, Volha; Remsing Rix, Lily L.; Berndt, Norbert; Luo, Yunting; et al, ACS Chemical Biology, 2017, 12(7), 1883-1892

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
リファレンス
Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
リファレンス
Chimeric compounds useful in treating diseases
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ;  5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, 0 - 10 °C
リファレンス
Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors
, China, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  0 °C; 5 h, rt
リファレンス
Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases
, China, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  18 h, reflux; reflux → rt
1.2 Reagents: Trifluoroacetic acid ;  cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
リファレンス
Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Preparation of dihydropyrazolo pyrimidone derivative and its application
, China, , ,

合成方法 12

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
リファレンス
Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 1 h, rt
リファレンス
Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
WEE1 protein degrading agent
, China, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
リファレンス
Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors.
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
リファレンス
Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 1 h, rt
リファレンス
Preparation of the fused ring compound and their application as the wee-1 inhibitor
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  reflux
1.2 Reagents: Trifluoroacetic acid ;  rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy
Matheson, Christopher J.; Casalvieri, Kimberly A.; Backos, Donald S. ; Reigan, Philip, ChemMedChem, 2018, 13(16), 1681-1694

合成方法 20

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells
Matheson, Christopher J.; Venkataraman, Sujatha; Amani, Vladimir; Harris, Peter S.; Backos, Donald S.; et al, ACS Chemical Biology, 2016, 11(4), 921-930

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
A920389
清らかである:99%/99%/99%
はかる:5g/25g/100g
価格 ($):175.0/872.0/2878.0